
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the bromomethylation of a quinoxaline precursor. One common method is the reaction of 3-ethyl-8-fluoroquinoxalin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromomethylation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Scientific Research Applications
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The bromomethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 7-(chloromethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(iodomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(methyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
Uniqueness
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs.
Properties
Molecular Formula |
C11H10BrFN2O |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrFN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
InChI Key |
HKZQDCWMKBDCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


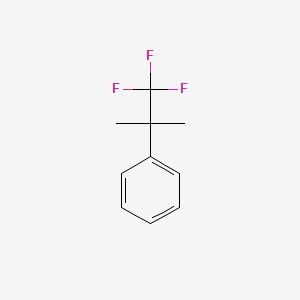
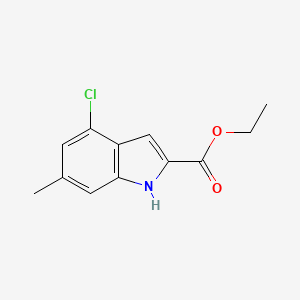
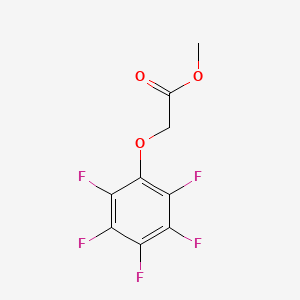
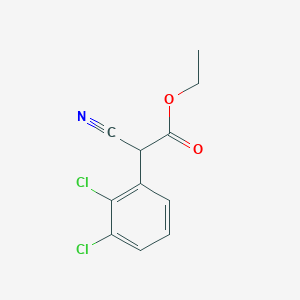
![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
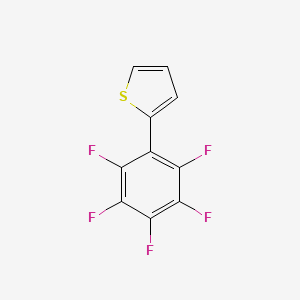
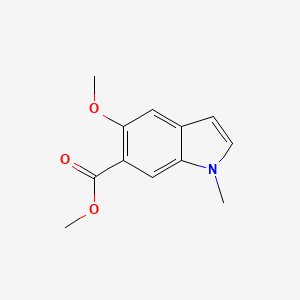
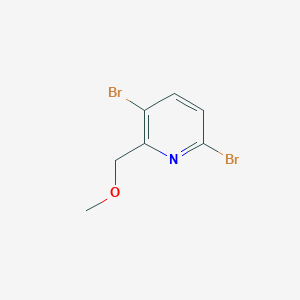
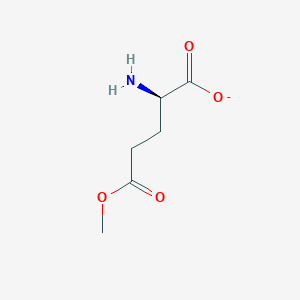
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
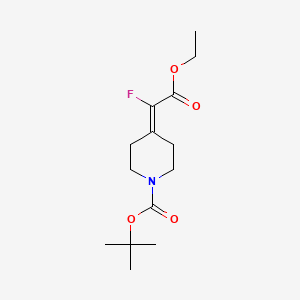
![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

